N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-8-2-7-23-15-4-1-3-14(15)19(22-20(23)26)29-11-18(25)21-10-13-5-6-16-17(9-13)28-12-27-16/h5-6,9,24H,1-4,7-8,10-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXAUYJABKLWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and the results of various studies assessing its efficacy.
Chemical Structure and Properties
The compound's structure consists of a benzo[d][1,3]dioxole moiety linked to a cyclopentapyrimidine derivative via a thioacetamide group. The molecular formula is , with a molecular weight of approximately 378.45 g/mol. Its detailed chemical properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 378.45 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Antidiabetic Potential
Recent studies have highlighted the potential of benzodioxole derivatives in diabetes management. The compound was evaluated for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. In vitro assays indicated significant inhibition with an IC50 value of 0.85 µM, suggesting its potential as an antidiabetic agent .
Cytotoxicity and Cancer Cell Line Studies
The cytotoxic effects of the compound were assessed against various cancer cell lines using MTS assays. The findings revealed that it exhibited selective toxicity towards cancer cells while sparing normal cells. The IC50 values ranged from 26 to 65 µM across different cancer types, indicating moderate activity .
The proposed mechanism involves the inhibition of key metabolic pathways in cancer cells and the modulation of insulin signaling pathways in diabetic conditions. The compound's interaction with specific enzymes and receptors is under investigation to elucidate these pathways further.
Study 1: In Vivo Antidiabetic Effects
In a study involving streptozotocin-induced diabetic mice, the compound was administered at varying doses to evaluate its impact on blood glucose levels. The results demonstrated a significant reduction in hyperglycemia compared to control groups, reinforcing its potential therapeutic role in diabetes management .
Study 2: Cancer Cell Line Evaluation
A series of experiments were conducted on human cancer cell lines to assess the compound's cytotoxicity and mechanism of action. Notably, it was found that the compound induced apoptosis in cancer cells through the activation of caspase pathways while having minimal effects on normal cell lines (IC50 > 150 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
